molecular formula C8H12O B3050644 1-Octyn-3-one CAS No. 27593-19-7

1-Octyn-3-one

Cat. No. B3050644
Key on ui cas rn: 27593-19-7
M. Wt: 124.18 g/mol
InChI Key: OIWBNCGEFFHTNG-UHFFFAOYSA-N
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Patent
US09265852B2

Procedure details

A 1500-mL reactor is loaded with 25.24 g (200 mmoles) i.e. 29.1 mL of 1-octyn-3-ol, 600 mL of acetone and 90 mL of water. Accompanied by vigorous stirring a solution of 29.4 g (100 mmoles) of potassium dichromate of (RN 7778-50-9) in 300 mL of water and 22 mL of sulphuric acid is added over 1 hour 30 minutes. The coloration changes from orange to green. At the end, stirring is continued for another 30 minutes then 1000 mL of water is added also over 30 minutes.
Quantity
29.1 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
29.4 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
22 mL
Type
reactant
Reaction Step Three
Name
Quantity
1000 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]#[C:2][CH:3]([OH:9])[CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].CC(C)=O.[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[K+].[K+].S(=O)(=O)(O)O>O>[CH:1]#[C:2][C:3](=[O:9])[CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
29.1 mL
Type
reactant
Smiles
C#CC(CCCCC)O
Name
Quantity
600 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
90 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
29.4 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[K+].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
22 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
1000 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
At the end, stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C#CC(CCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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